molecular formula C19H14FN3O3S3 B12114153 (4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

(4E)-1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-(4-fluorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]pyrrolidine-2,3-dione

Cat. No.: B12114153
M. Wt: 447.5 g/mol
InChI Key: KTGYQRBXTKOOFB-UHFFFAOYSA-N
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Description

  • The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of the following components:

      (4E)-1: Refers to the E-isomer (trans-isomer) of the double bond at position 1.

      [5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]: A thiadiazole ring with an ethylthio (ethylsulfanyl) substituent at position 5.

      5-(4-fluorophenyl): A phenyl ring with a fluorine substituent at position 5.

      4-[hydroxy(thiophen-2-yl)methylidene]: A pyrrolidine ring with a hydroxy group and a thiophen-2-ylmethylidene substituent at position 4.

      pyrrolidine-2,3-dione: The core pyrrolidine ring with a ketone group at positions 2 and 3.

  • This compound likely has interesting pharmacological properties due to its diverse functional groups.
  • Preparation Methods

    • Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multi-step organic synthesis.
    • Researchers might explore various strategies, such as cyclization reactions, condensations, and functional group transformations.
  • Chemical Reactions Analysis

      Oxidation: The thiadiazole ring could undergo oxidation to form a sulfone or sulfoxide.

      Reduction: Reduction of the ketone group could yield a corresponding alcohol.

      Substitution: The phenyl ring could undergo halogenation or other substitution reactions.

      Common Reagents: Reagents like sodium borohydride (for reduction), bromine (for halogenation), and oxidizing agents (e.g., potassium permanganate) might be used.

      Major Products: The specific products would depend on reaction conditions and regioselectivity.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers might explore its potential as an anticancer agent, antimicrobial, or anti-inflammatory compound.

      Materials Science: Its unique structure could inspire novel materials or catalysts.

      Biological Studies: Investigating its interactions with enzymes, receptors, or cellular pathways.

      Industry: If scalable synthesis methods are developed, it could find applications in pharmaceuticals or agrochemicals.

  • Mechanism of Action

    • Without specific data, we can only speculate. the compound’s functional groups suggest potential interactions with enzymes or receptors.
    • Further studies would be needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct analogs, but researchers might compare it to other pyrrolidine-based compounds or thiadiazoles.
    • Highlighting its uniqueness would require more detailed structural analysis.

    : Example reference. : Another reference. : Yet another reference.

    Properties

    Molecular Formula

    C19H14FN3O3S3

    Molecular Weight

    447.5 g/mol

    IUPAC Name

    1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(4-fluorophenyl)-4-hydroxy-3-(thiophene-2-carbonyl)-2H-pyrrol-5-one

    InChI

    InChI=1S/C19H14FN3O3S3/c1-2-27-19-22-21-18(29-19)23-14(10-5-7-11(20)8-6-10)13(16(25)17(23)26)15(24)12-4-3-9-28-12/h3-9,14,25H,2H2,1H3

    InChI Key

    KTGYQRBXTKOOFB-UHFFFAOYSA-N

    Canonical SMILES

    CCSC1=NN=C(S1)N2C(C(=C(C2=O)O)C(=O)C3=CC=CS3)C4=CC=C(C=C4)F

    Origin of Product

    United States

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